molecular formula C18H18N2O2 B15063195 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 23380-89-4

3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B15063195
CAS No.: 23380-89-4
M. Wt: 294.3 g/mol
InChI Key: VKSGEJUKUQEJQV-UHFFFAOYSA-N
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Description

3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a heterocyclic compound featuring a fused pyrroloquinazolinone scaffold substituted with a 4-methoxyphenyl group at the 3a position. This structure combines a partially saturated pyrrolidine ring fused to a quinazolinone core, with the methoxy group likely influencing electronic properties, solubility, and biological interactions.

Properties

CAS No.

23380-89-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3a-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C18H18N2O2/c1-22-14-9-7-13(8-10-14)18-11-4-12-20(18)16-6-3-2-5-15(16)17(21)19-18/h2-3,5-10H,4,11-12H2,1H3,(H,19,21)

InChI Key

VKSGEJUKUQEJQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method is the visible light-induced condensation cyclization, which uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is not only green and simple but also highly efficient, providing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a photocatalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halogenated reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.

Scientific Research Applications

3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is an organic compound with a pyrroloquinazoline core, a methoxyphenyl group at the 3a position, and a molecular formula of C18H18N2O2C_{18}H_{18}N_2O_2. Compounds related to it have been studied for their biological activities, and it may modulate enzyme activities or receptor interactions.

Potential Applications

The potential applications of this compound span various fields:

  • Scientific Research Interaction studies are crucial to understanding how this compound interacts with biological targets. These studies are essential for determining its therapeutic potential and guiding further development.

*Specific biological mechanisms of action remain to be fully elucidated.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
2-(4-bromophenyl)-quinazolin-4(3H)-oneQuinazoline core with bromophenyl substitutionExhibits α-glucosidase inhibitory activity
2-(4-chlorophenyl)-quinazolin-4(3H)-oneQuinazoline core with chlorophenyl substitutionSimilar structure but different biological activity
1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneTriazoloquinazoline derivativeNoted for H1-antihistaminic activity

Mechanism of Action

The mechanism of action of 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit strong anti-tubercular activity by binding to the enoyl acyl carrier protein (InhA) in Mycobacterium tuberculosis . This binding inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Saturation Level

  • Target Compound : The 2,3,3a,4-tetrahydro scaffold introduces partial saturation, enhancing conformational rigidity compared to fully unsaturated analogs (e.g., 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones) .
  • Analog : 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives (e.g., compound 30 in ) lack the tetrahydro ring, leading to reduced steric hindrance and altered binding affinities in bromodomain assays .
Substituent Effects

3a-Position Substitutions

  • 4-Methoxyphenyl Group: The methoxy group in the target compound enhances electron density and may improve solubility compared to non-polar substituents.
  • 7-Methyl Analog : 2,3,3a,4-Tetrahydro-7-methyl-pyrrolo[1,2-a]quinazolin-5(1H)-one () has a methyl group, offering minimal electronic effects but contributing to hydrophobicity (XlogP = 2.1) .

Functional Group Modifications

  • Morpholinomethylene and Piperazine Derivatives: Compounds like (E)-6-chloro-3-(morpholinomethylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one () exhibit polar side chains that improve water solubility and hydrogen-bonding capacity, critical for target engagement in bromodomain inhibition .

Data Tables

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight XlogP Hydrogen Bond Donors/Acceptors Melting Point (°C)
3A-(4-Methoxyphenyl)-2,3,3a,4-tetrahydro-pyrrolo[1,2-a]quinazolin-5(1H)-one* C18H17N2O2 293.34 ~2.5 1 / 3 Not reported
2,3,3a,4-Tetrahydro-7-methyl-pyrrolo[1,2-a]quinazolin-5(1H)-one C12H14N2O 202.25 2.1 1 / 2 Not reported
(E)-3-(Pyrrolidin-1-ylmethylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one C16H17N3O 267.33 1.8 1 / 3 232–235

*Estimated values based on structural analogs.

Research Findings and Implications

  • Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances nucleophilic aromatic substitution reactivity compared to chloro or methyl analogs .
  • Biological Relevance : Dihydro analogs with morpholine or piperazine side chains show promising bromodomain binding, suggesting the target compound’s methoxy group may modulate similar interactions .
  • Synthetic Efficiency : Regioselective methods () outperform traditional POCl3-mediated routes in yield and scalability .

Biological Activity

3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Structural Information

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • SMILES : COC1=CC=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3
  • InChIKey : VKSGEJUKUQEJQV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Quinazolinone derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The quinazolinone scaffold is recognized for its potential in cancer therapy. Studies suggest that modifications to the quinazolinone structure can enhance cytotoxicity against cancer cell lines .
  • Antiparasitic Effects : Recent investigations into quinazolinones have highlighted their effectiveness against malaria parasites. For instance, derivatives of quinazolinones have shown promising results in reducing parasitemia in mouse models .

Antimicrobial Activity

A study focusing on the synthesis of novel quinazolinones reported that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities .

Anticancer Activity

Research has shown that quinazolinone derivatives can induce apoptosis in cancer cells. A derivative with a methoxy group was found to retain significant anticancer activity with an EC50 value of 0.048 μM against certain cancer cell lines. This indicates that the presence of the methoxy group in this compound could enhance its anticancer potential .

Antiparasitic Activity

In a study examining the antiparasitic effects of quinazolinones against Plasmodium berghei, a compound structurally similar to this compound was shown to reduce parasitemia by approximately 30% at a dosage of 40 mg/kg. This suggests that the compound may have potential as an antiparasitic agent .

Data Table: Biological Activities of Quinazolinone Derivatives

Activity TypeCompound StructureEC50 Value (μM)Reference
Antibacterial4-MethoxyquinazolinoneNot specified
AnticancerMethoxy-substituted quinazolinone0.048
AntiparasiticSimilar derivative40 mg/kg

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one?

  • Methodological Answer : The compound can be synthesized via regioselective Brønsted acid-catalyzed annulation of cyclopropane aldehydes with N'-aryl anthranil hydrazides using p-toluenesulfonic acid (PTSA) as a catalyst. This domino reaction involves imine formation, cyclization, and nucleophilic cyclopropyl ring opening, achieving yields of 65–92% with complete regioselectivity . Alternatively, oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones using phenyliodine(III) bis(trifluoroacetate) (PIFA) provides structural analogs with high sp³-character and natural product likeness scores .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying the tetracyclic scaffold. X-ray crystallography is recommended to resolve stereochemical ambiguities, as demonstrated in related pyrroloquinazolinones . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., methoxy, carbonyl) .

Q. What preliminary biological activities have been reported for this scaffold?

  • Methodological Answer : Derivatives of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one exhibit antibacterial activity against Bacillus subtilis (MIC: 2–8 µg/mL) and fungicidal effects against Candida albicans and Aspergillus niger. Bromodomain inhibition (e.g., BRD4) has also been observed at IC₅₀ values of 0.5–10 µM in epigenetic reader protein assays . Antioxidant activity via DPPH radical scavenging (43.3–84.7% inhibition) is influenced by substituents like nitro groups at position 7 .

Advanced Research Questions

Q. How can regioselectivity challenges in synthetic routes be resolved?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can predict steric and electronic effects of substituents on cyclization pathways. For example, electron-donating groups (e.g., methoxy) stabilize transition states in PTSA-catalyzed annulation, favoring tetrahydropyrroloquinazolinone formation over dihydro analogs . Experimental optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) further enhances selectivity .

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or compound purity. Validate activity via orthogonal assays:

  • For antimicrobials: Use broth microdilution (CLSI guidelines) and time-kill kinetics.
  • For bromodomain inhibition: Employ fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to confirm binding affinity .
  • Control for metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Q. What strategies improve the pharmacokinetic profile of this scaffold?

  • Methodological Answer :

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) at position 3a to reduce logP values, enhancing aqueous solubility.
  • Metabolic stability : Replace labile methoxy groups with bioisosteres like trifluoromethoxy or methylsulfonyl .
  • Bioavailability : Nanoformulation (e.g., liposomes) or pro-drug approaches (e.g., esterification of hydroxyl groups) improve oral absorption .

Q. How do substituents at the 4-methoxyphenyl group influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., nitro at position 7) enhance radical scavenging by stabilizing intermediates in antioxidant pathways .
  • Halogenation (e.g., chloro at position 6) improves bromodomain binding via hydrophobic interactions with conserved lysine residues .
  • Steric effects : Bulky substituents (e.g., cyclohexylmethylene) at position 3 reduce enzymatic degradation but may hinder target engagement .

Key Research Gaps

  • Mechanistic studies on epigenetic modulation (e.g., histone acetylation) are needed for bromodomain inhibitors.
  • In vivo toxicity profiles remain underexplored, particularly hepatotoxicity from prolonged methoxy group metabolism.
  • Crystallographic data for the 4-methoxyphenyl derivative is absent, limiting SAR precision.

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